molecular formula C16H17NO B3155593 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 804430-58-8

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3155593
CAS RN: 804430-58-8
M. Wt: 239.31 g/mol
InChI Key: QCYWJYAVCVORST-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is a naturally occurring isoquinoline alkaloid that has been found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Scientific Research Applications

Synthesis of Dopamine Antagonists

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied in the synthesis of 8-aryltetrahydroisoquinolines, serving as dopamine antagonists. These compounds, synthesized using aryloxazolines as key intermediates, have been evaluated for potential neuroleptic activity. However, their in vivo effectiveness as antipsychotic agents, compared to standard neuroleptic agents, was not substantiated (Ellefson et al., 1980).

Tetrahydroisoquinoline Synthesis

Research has delved into various aspects of 1,2,3,4-tetrahydroisoquinoline synthesis, including an improved synthesis method for 2-(m-methoxyphenyl)ethylamine, a key component. This synthesis process involves treating m-anisaldehyde with potassium cyanide and ethyl chloroformate, followed by specific reactions leading to the tetrahydroisoquinolines (Kashdan et al., 1982).

Synthesis of Tetrazolyl-substituted Azocines

1-(p-Methoxyphenyl)tetrazolyl-substituted 1,2,3,4-tetrahydroisoquinolines, when reacted with activated alkynes, form tetrazolyl-substituted azocines. This synthesis reveals complex pathways and highlights the chemical versatility of 1,2,3,4-tetrahydroisoquinoline derivatives (Titov et al., 2018).

Anticancer Agent Synthesis

1,2,3,4-Tetrahydroisoquinoline compounds have been explored as potential anticancer agents. These derivatives, part of the tetrahydroisoquinoline family of alkaloids, have been studied for their cytotoxic activities on various cancer cell lines, demonstrating potential as novel anticancer drugs (Redda et al., 2010).

Synthesis of Optically Active Derivatives

Optically active diaryl tetrahydroisoquinoline derivatives have been synthesized and structurally analyzed. These compounds are significant for stereocontrol in catalyst applications, with implications in chiral synthesis and pharmaceutical development (Naicker et al., 2011).

Diastereoselective Synthesis

Diastereoselective addition of chiral acetaldehyde acetals to various imines has been utilized in the asymmetric synthesis of 1-aryltetrahydroisoquinolines. This process is key in producing enantiomerically pure dihydroisoquinolines, which have relevance in medicinal chemistry (Wünsch & Nerdinger, 1999).

Synthesis of Antiarrhythmic Compounds

1-Nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines have been synthesized and studied for their antiarrhythmic properties. This research provides insights into the cardiovascular effects of tetrahydroisoquinoline derivatives (Markaryan et al., 2000).

properties

IUPAC Name

1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYWJYAVCVORST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a 1.0 M borane-THF complex solution (110 mL) was added to a mixture of (1R,2S)-1-amino-2-indanol (8.17 g) and diethyl ether (200 mL) under stirring at an internal temperature of 5° C. or lower. The mixture was further stirred at room temperature for 1.5 hours. The mixture was cooled to an internal temperature of 4° C. 1-(2-methoxyphenyl)-3,4-dihydroisoquinoline (10 g) was gradually added to the mixture at an internal temperature of 5° C. or lower, followed by stirring at the same temperature for 30 minutes. The mixture was stirred at room temperature for 3 days. Trifluoroacetic acid (61 mL) was added to the reaction mixture to decompose an excess of reagent, further followed by heating under reflux for 3 hours. After cooling, diethyl ether was evaporated under reduced pressure and the mixture was heated under reflux for 10 minutes. The residue was diluted with chloroform and extracted with concentrated aqueous ammonia to be alkaline. The organic layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform-EtOH-aqueous ammonia) to obtain 1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (8.23 g).
[Compound]
Name
solution
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
1-(2-methoxyphenyl)-3,4-dihydroisoquinoline
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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